5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC16492850
Molecular Formula: C5H5ClF2N2
Molecular Weight: 166.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H5ClF2N2 |
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Molecular Weight | 166.55 g/mol |
IUPAC Name | 5-chloro-3-(difluoromethyl)-1-methylpyrazole |
Standard InChI | InChI=1S/C5H5ClF2N2/c1-10-4(6)2-3(9-10)5(7)8/h2,5H,1H3 |
Standard InChI Key | LEUUCQCWCLNKMN-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=CC(=N1)C(F)F)Cl |
Introduction
The electron-withdrawing chlorine and difluoromethyl groups influence the pyrazole ring’s electronic distribution, enhancing its suitability for nucleophilic substitution and cross-coupling reactions .
Synthesis and Manufacturing Processes
The synthesis of 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives typically begins with halogenated pyrazole precursors. A patented method for producing 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde (a fluorinated analog) highlights the role of the chloro derivative as a key intermediate .
Fluorination of Chloro Derivatives
In the presence of potassium fluoride (KF) and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate), 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes nucleophilic aromatic substitution to yield the fluoro analog . Reaction conditions include:
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Temperature: 145–155°C
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Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
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Catalyst Loading: 1–5 mol% relative to substrate
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Reaction Time: 2–4 hours
This method reduces KF consumption by 30% compared to earlier protocols, improving cost-efficiency and sustainability .
Carboxylic Acid Derivative Preparation
The carboxylic acid derivative is synthesized via oxidation of the corresponding aldehyde or through direct carboxylation. Supplier data indicate that stock solutions of the acid are prepared at 10 mM concentration in solvents like DMSO, with storage recommendations at -80°C for long-term stability .
Applications in Agrochemical and Pharmaceutical Research
Fungicide Development
The carbaldehyde derivative serves as a precursor to acyl chloride intermediates, which are alkylated to produce succinate dehydrogenase inhibitors (SDHIs)—a class of broad-spectrum fungicides . For example, fluorinated analogs derived from this scaffold exhibit potent activity against Botrytis cinerea and Puccinia recondita .
Bioactive Carboxamides
Recent studies describe pyrazole-4-carboxamides, such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, which demonstrate antifungal and antiviral activities . Molecular docking analyses reveal strong binding affinity to cytochrome bc1 complexes, disrupting microbial electron transport chains .
Table 2: Bioactivity Data for Pyrazole-4-Carboxamide Derivatives
Derivative | Target Organism | IC₅₀ (µM) |
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7a (Mesitylcarbamoyl) | Candida albicans | 12.3 |
7b (3,5-Dimethylphenylcarbamoyl) | Aspergillus fumigatus | 8.7 |
Recent Advances and Future Directions
Recent patents emphasize greener synthesis routes, such as solvent-free fluorination and catalytic recycling . Additionally, computational studies on pyrazole-carboxamide derivatives aim to optimize bioactivity while reducing off-target effects . Future research may explore:
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Hybrid Molecules: Combining the pyrazole core with triazole or quinoline motifs to enhance antimicrobial spectra.
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Nanoformulations: Encapsulating derivatives in biodegradable polymers for controlled release in agricultural settings.
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